o-碳硼烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of o-Carborane-1-carboxylic acid and related carborane compounds has been explored through various methodologies. Recent work has focused on exploiting the unique chemical and physical properties of carboranes for the preparation of novel inorganic pharmaceuticals and biological probes (Valliant et al., 2002). Additionally, the synthesis and coordination chemistry of carboranyl ligands containing N,O donors have been summarized, emphasizing the versatility of carborane-based ligands (Planas et al., 2016).

Molecular Structure Analysis

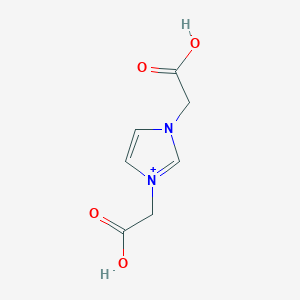

The molecular structure of o-Carborane-1-carboxylic acid is notable for its icosahedral cage configuration, which consists of boron and carbon atoms. This structure contributes to the compound's stability and unique properties. The incorporation of the carboxylic acid group adds functional versatility, allowing for further chemical modifications and applications in various fields.

Chemical Reactions and Properties

o-Carborane-1-carboxylic acid participates in a variety of chemical reactions, leveraging the reactivity of the carboxylic acid group. These reactions enable the synthesis of derivatives and complexes with potential applications in catalysis, materials science, and biochemistry. The unique combination of the carborane cage and the carboxylic acid functionality offers a platform for innovative chemical transformations.

Physical Properties Analysis

The physical properties of o-Carborane-1-carboxylic acid, such as solubility, melting point, and thermal stability, are influenced by the carborane cage structure. The cage structure imparts high thermal and chemical stability compared to conventional organic compounds, making carborane-based compounds attractive for high-temperature applications and as components in stable molecular structures.

Chemical Properties Analysis

The chemical properties of o-Carborane-1-carboxylic acid, including acidity, reactivity with nucleophiles, and ability to form esters and amides, are key to its utility in synthesis and material science. The compound's stability, combined with the reactivity of the carboxylic acid group, allows for selective functionalization and incorporation into complex molecular architectures.

- (Valliant et al., 2002): A review highlighting recent work concerning medicinal carborane chemistry, including the synthesis and testing of new agents.

- (Planas et al., 2016): Summarizes the synthesis and properties of carborane-based ligands with N,O donors, illustrating the effect of carboranes on the coordination chemistry of otherwise carbon-based ligands.

科学研究应用

新型材料和配位化学

o-碳硼烷-1-羧酸衍生物,特别是N,O-型基于碳硼烷的材料,在创造新型材料方面显示出有希望的应用。这些衍生物有助于合成和配位化学中的碳硼烷配体,有助于开发具有磁性、手性光学、非线性光学、催化和生物医学性质的材料(Planas, Teixidor, & Viňas, 2016)。

药用应用的有希望性质

对中性和多阴离子硼烷大分子的边缘修饰和核引发的研究,包括o-碳硼烷,揭示了它们在药用应用中的独特稳定性和潜力。这些分子表现出引人注目的性质,例如在水中自组装形成单分子纳米囊泡,在跨脂质双层膜中穿透的能力,以及在“体内”成像中的潜在用途(Viňas, Núñez, Bennour, & Teixidor, 2019)。

环境和生物降解性研究

研究o-碳硼烷-1-羧酸等羧酸的环境影响和生物降解性。微生物降解多氟烷化学品,可能导致全氟烷基羧酸的形成,突显了理解和管理此类化合物的环境命运的重要性(Liu & Avendaño, 2013)。

生物医学应用

硼簇合物的合成和应用,包括o-碳硼烷,在金属树状聚合物中显示出在生物医学应用中的潜力,特别是在用于癌症治疗的硼中子俘获疗法(BNCT)中。这些化合物被提议作为治疗恶性脑肿瘤等应用的高度有希望的硼传递剂,如催化剂和药物传递系统(Viňas, Teixidor, & Núñez, 2014)。

先进材料合成

八羟基磷酸钙包括从o-碳硼烷-1-羧酸衍生的羧酸离子的独特能力,为创造新型吸附剂、电化学设备和生物材料铺平了道路。这种能力提供了一种在分子水平上修改晶体结构的途径,使得设计具有特定功能的材料成为可能(Yokoi, Shimabukuro, & Kawashita, 2022)。

未来方向

属性

CAS 编号 |

18178-04-6 |

|---|---|

产品名称 |

o-Carborane-1-carboxylic Acid |

分子式 |

C₃H₁₂B₁₀O₂ |

分子量 |

188.24 |

同义词 |

1,2-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-closo-1,2-dicarbadodecaborane; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)